
5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-(m-tolyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-(m-tolyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as CTOMTO and is a member of the oxadiazole family. CTOMTO is a white crystalline solid with a molecular formula of C15H12ClN3O3S and a molecular weight of 357.79 g/mol.
Mécanisme D'action
The exact mechanism of action of CTOMTO is not fully understood. However, studies have suggested that CTOMTO induces apoptosis in cancer cells by activating the caspase pathway. CTOMTO has also been shown to inhibit the expression of matrix metalloproteinases, which are enzymes that play a role in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
CTOMTO has been shown to have both biochemical and physiological effects. In vitro studies have shown that CTOMTO inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. CTOMTO has also been shown to have anti-inflammatory and antimicrobial properties. In vivo studies have shown that CTOMTO has low toxicity and is well-tolerated in animals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of CTOMTO is its potential as an anticancer agent. CTOMTO has shown promising results in vitro and in vivo studies as an anticancer agent. However, one of the limitations of CTOMTO is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on CTOMTO. One area of research is the development of more efficient synthesis methods for CTOMTO. Another area of research is the investigation of CTOMTO's potential applications in organic electronics. Additionally, research on the mechanism of action of CTOMTO can provide insights into its potential therapeutic applications. Finally, further studies are needed to investigate the potential toxicity and pharmacokinetics of CTOMTO in humans.
Méthodes De Synthèse
CTOMTO can be synthesized through a multistep reaction process. The synthesis process involves the reaction of 5-chlorothiophene-2-sulfonyl chloride with m-tolyl hydrazine to form 5-(m-tolyl)-1,2,4-oxadiazole-3-thiol. The thiol group is then oxidized to form the sulfonyl group, resulting in the formation of CTOMTO.
Applications De Recherche Scientifique
CTOMTO has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, CTOMTO has shown promising results as an anticancer agent. Studies have shown that CTOMTO inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. CTOMTO has also been studied for its potential applications as an anti-inflammatory and antimicrobial agent.
Propriétés
IUPAC Name |
5-[(5-chlorothiophen-2-yl)sulfonylmethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3S2/c1-9-3-2-4-10(7-9)14-16-12(20-17-14)8-22(18,19)13-6-5-11(15)21-13/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRJROOSHLMFLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


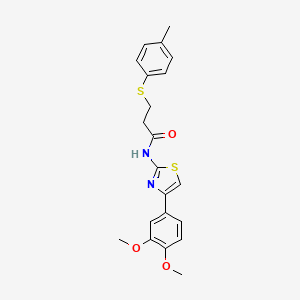
![N-(3-acetylphenyl)-6-isopropyl-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide](/img/structure/B2716333.png)

![2,6-Bis[1-[(2,6-dimethylphenyl)imino]ethyl]pyridine](/img/structure/B2716335.png)
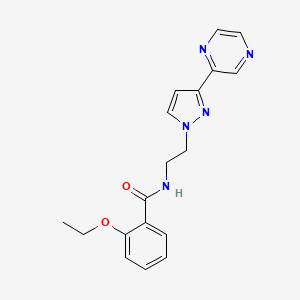



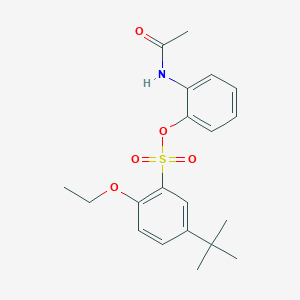
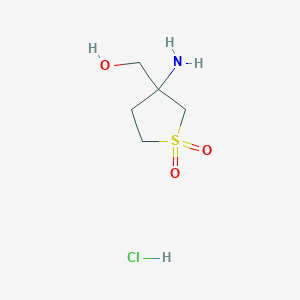
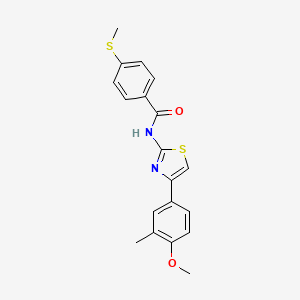
![2-[5-(2-Chloroacetyl)thiophen-2-yl]acetamide](/img/structure/B2716350.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)oxalamide](/img/structure/B2716352.png)